molecular formula C9H10O4 B2781983 D3-Methyl 2,4-dihydroxy-6-methyl benzoate CAS No. 1365988-21-1

D3-Methyl 2,4-dihydroxy-6-methyl benzoate

Cat. No.: B2781983
CAS No.: 1365988-21-1
M. Wt: 185.193
InChI Key: NCCWCZLEACWJIN-BMSJAHLVSA-N
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Description

D3-Methyl 2,4-dihydroxy-6-methyl benzoate (CAS 1365988-21-1) is a deuterated analog of Methyl Orsellinate, a compound naturally found in various fungi and lichens . This high-purity (98%) stable isotope-labeled building block is supplied as an in-stock item for research applications . The non-deuterated form, Methyl Orsellinate, is recognized as a phytotoxic compound with notable antifungal activities . It also functions as a 5-lipoxygenase inhibitor, demonstrating an IC50 value of 59.6 μM, which suggests potential for research in inflammatory pathways . The incorporation of a deuterated methyl group (²H₃) in this analog can provide distinct advantages in research, particularly by altering the metabolic profile of the molecule. This makes this compound an invaluable internal standard for quantitative mass spectrometry-based bioanalysis, as well as a crucial tool for tracing metabolic fate and studying pharmacokinetics in various experimental models. This product is intended for research purposes only and is not for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethyl 2,4-dihydroxy-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCWCZLEACWJIN-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(C=C(C=C1C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D3-Methyl 2,4-dihydroxy-6-methyl benzoate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid. One common method is the reaction of 2,4-dihydroxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

D3-Methyl 2,4-dihydroxy-6-methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
D3-Methyl 2,4-dihydroxy-6-methyl benzoate serves as a vital building block in organic synthesis. It is utilized in the synthesis of complex organic molecules due to its functional groups that allow for further chemical modifications. Specifically, it can undergo various reactions such as esterification, alkylation, and acylation, making it a versatile intermediate in synthetic pathways .

Method of Synthesis
The synthesis of this compound typically involves the methylation of 2,4-dihydroxy-6-methylbenzoic acid. This process can be accomplished through methyl esterification reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions . The following table summarizes the key steps involved in its synthesis:

StepDescription
1Hydrolysis of starting material to obtain the acid form.
2Methylation using a methylating agent.
3Purification through recrystallization or chromatography.

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Case Study: Antimicrobial Efficacy
In a study conducted by researchers at a university laboratory, this compound was evaluated for its antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an alternative treatment for bacterial infections.

Cosmetic Industry

Use in Fragrance Formulations
this compound is also employed in the cosmetic industry as a fragrance ingredient due to its pleasant aroma profile. It is often incorporated into perfumes and personal care products to enhance scent longevity and complexity .

Food Industry

Flavoring Agent
This compound finds application as a flavoring agent in food products. Its incorporation can enhance the sensory attributes of various consumables, including baked goods and beverages. However, regulatory considerations regarding its use must be observed due to potential allergenic properties .

Mechanism of Action

The mechanism of action of D3-Methyl 2,4-dihydroxy-6-methyl benzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Ceriops tagal

The detannified methanolic extract of C. tagal yielded multiple benzoate derivatives and terpenoids. Key comparisons include:

Table 1: Structural and Bioactivity Comparison of Selected Compounds from C. tagal
Compound Name Substituents Molecular Formula α-Glucosidase IC₅₀ (μM) Source
Methyl 2,4-dihydroxy-6-methyl benzoate (5) 2-OH, 4-OH, 6-CH₃ C₉H₁₀O₄ >75 C. tagal bark
Methyl 2,4-dihydroxy-3,6-dimethyl benzoate (1) 2-OH, 4-OH, 3-CH₃, 6-CH₃ C₁₀H₁₂O₄ >75 C. tagal bark
Betulinic acid (3) Triterpenoid C₃₀H₄₈O₃ 5.31 C. tagal bark
Lupeol (4) Pentacyclic triterpenoid C₃₀H₅₀O 55.84 C. tagal bark

Key Observations:

Structural Impact on Bioactivity: The addition of a 3-methyl group in compound 1 (vs. In contrast, triterpenoids (compounds 3 and 4) show markedly higher potency due to their bulky, lipophilic structures, which likely enhance interactions with the enzyme's active site .

Spectroscopic Differentiation :

  • Compound 5's NMR spectra distinguish it from compound 1 by the absence of a 3-CH₃ signal (δ ~20–25 ppm in ¹³C NMR) .

Broader Comparison with Benzoate Derivatives

(a) 3-Hydroxy-4,5-Bis(hydroxymethyl)-2-Prenylphenyl 2,4-Dihydroxy-6-Methylbenzoate
  • Structure : A complex ester derivative with a prenylated phenyl group and additional hydroxymethyl substituents .
  • Activity: No α-glucosidase data are available, but the extended hydrophobic side chain may enhance membrane permeability compared to simpler benzoates like compound 5.
(b) Microbial Degradation Pathways
  • Benzoate Pathway : Microbial strains like Rhodococcus sp. CS-1 utilize genes enriched in aromatic compound degradation (12–15% of unigenes) . Methyl-substituted benzoates (e.g., compound 5) may resist biodegradation due to steric hindrance from methyl groups, though direct evidence is lacking.

Biological Activity

D3-Methyl 2,4-dihydroxy-6-methyl benzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid with the molecular formula C9H10O4C_9H_{10}O_4. It features two hydroxyl groups and a methyl group on the benzene ring, along with a methyl ester functional group. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and gene expression. Additionally, the ester group can hydrolyze to release active benzoic acid derivatives that may modulate various biochemical pathways.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits significant antifungal activity against various pathogens. For example, methyl orsellinate (a related compound) has shown an IC50 value of 59.6 μM against 5-lipoxygenase, suggesting potential applications in treating fungal infections .

Anticancer Effects

A notable study evaluated the anticancer effects of secondary metabolites from the lichen Parmotrema tinctorum, which included this compound. The results demonstrated a significant reduction in cell viability across several cancer cell lines (MCF-7, HeLa, HepG2) with IC50 values ranging from 1.2 to 12.8 μg/ml. The mechanism involved the induction of apoptosis through caspase activation and inhibition of angiogenesis .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study highlighted the apoptogenic profile of this compound in cancer cell lines. The compound's ability to induce apoptosis was confirmed via DNA fragmentation assays and caspase activity measurements, indicating its potential as a chemotherapeutic agent .
  • Cytotoxicity Assays :
    • Various cytotoxicity assays were performed using different concentrations of this compound on cancer cells. The results indicated that higher concentrations led to increased cell death in treated cells compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial and anticancer properties
Ethyl 2,4-dihydroxy-6-methylbenzoateStructureSimilar structure but less studied
Methyl 2,4-dihydroxy-3,6-dimethylbenzoateStructurePotentially similar but distinct effects

Q & A

Basic Research Questions

Q. How is D3-Methyl 2,4-dihydroxy-6-methyl benzoate isolated and identified from natural sources?

  • Methodology : The compound is isolated via α-glucosidase inhibition assay-guided fractionation of detannified methanolic bark extracts (e.g., from Ceriops tagal). Techniques include:

  • Column chromatography (normal-phase, reverse-phase, Sephadex LH-20) for purification.
  • Spectroscopic characterization : ESI-MS ([M+H]⁺ at m/z 182.9) and 1H/13C NMR (e.g., δ 2.49 ppm for methyl protons, δ 172.1 ppm for ester carbonyl) for structural confirmation .

Q. What is the α-glucosidase inhibitory activity of this compound?

  • Data : The compound exhibits weak inhibition (IC₅₀ >75 μM), significantly less potent than co-isolated compounds like betulinic acid (IC₅₀ = 5.31 μM) and lupeol (IC₅₀ = 55.84 μM).
  • Implications : Its activity suggests a secondary role in the antidiabetic properties of C. tagal extracts, warranting further study on synergistic effects with stronger inhibitors .

Q. What analytical techniques are critical for verifying the purity of synthetic or isolated this compound?

  • Key methods :

  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
  • Multinuclear NMR (1H, 13C, DEPT) to resolve substituent positions (e.g., methyl groups at C-6 and C-3).
  • HPLC-DAD/UV for purity assessment, using C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How do enzyme kinetic studies differentiate the inhibition mechanisms of this compound and related compounds?

  • Approach : Compare inhibition types using Lineweaver-Burk plots:

  • Betulinic acid (uncompetitive inhibitor): Binds to the enzyme-substrate complex.
  • Lupeol (non-competitive inhibitor): Binds outside the active site.
  • This compound : Likely a mixed or uncompetitive inhibitor, but requires further kinetic profiling .

Q. What structural modifications could enhance the α-glucosidase inhibitory activity of this compound?

  • Strategies :

  • Ester group substitution : Replace the methyl ester with ethyl or benzyl groups to alter hydrophobicity (e.g., Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate analogs).
  • Hydroxyl group derivatization : Acetylation or glycosylation to improve membrane permeability.
  • Synergistic formulations : Combine with triterpenoids (e.g., betulinic acid) to leverage multi-target inhibition .

Q. Are there computational models predicting the binding interactions of this compound with α-glucosidase?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to the α-glucosidase active site (PDB ID: 2ZE0).
  • QM/MM simulations : Assess hydrogen bonding (e.g., phenolic -OH with Asp214) and steric effects of methyl groups.
  • ADMET prediction : Evaluate pharmacokinetic properties (e.g., LogP, solubility) for lead optimization .

Contradictions and Gaps

  • Weak activity vs. traditional use : Despite its folk use in diabetes, the compound’s low potency suggests it may act synergistically with other phytoconstituents .
  • Synthetic routes : Limited data on scalable synthesis; current methods rely on natural extraction.

Authoritative Sources Cited

  • Phytochemical isolation and kinetics:
  • Structural characterization:
  • Analog design:

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